tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate
Overview
Description
“tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate” is a chemical compound with the CAS Number: 1797386-67-4 . It has a molecular weight of 242.32 . This compound is used in scientific research due to its unique properties, which make it suitable for diverse applications, ranging from drug synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (1-cyano-3-isopropoxypropyl)carbamate . The InChI code is 1S/C12H22N2O3/c1-9(2)16-7-6-10(8-13)14-11(15)17-12(3,4)5/h9-10H,6-7H2,1-5H3,(H,14,15) .Scientific Research Applications
Enantioselective Synthesis
The compound has been used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structural characteristics make it valuable for synthesizing nucleoside analogues with potential applications in medicinal chemistry and drug development (Ober et al., 2004).
Diels-Alder Reactions
It has also been involved in Diels-Alder reactions, a key method in organic synthesis for creating six-membered rings. This process is crucial for constructing complex molecular architectures found in natural products and pharmaceuticals (Padwa et al., 2003).
Hydrogen Bonding and Crystal Structures
Research into carbamate derivatives, including tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate, has provided insights into the role of hydrogen bonding in crystal structures. These studies can inform the design of materials with specific physical properties, such as porosity or stability (Das et al., 2016).
Synthesis of Antimicrobial Agents
Compounds derived from tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate have been explored for their potential as antimicrobial agents. This research is indicative of the broader applicability of such compounds in developing new treatments for infectious diseases (Doraswamy & Ramana, 2013).
properties
IUPAC Name |
tert-butyl N-(1-cyano-3-propan-2-yloxypropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(2)16-7-6-10(8-13)14-11(15)17-12(3,4)5/h9-10H,6-7H2,1-5H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPPAWBAUSEZNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(C#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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